molecular formula C7H12F3NO B3253341 4-Trifluoromethoxy-cyclohexylamine CAS No. 2231674-82-9

4-Trifluoromethoxy-cyclohexylamine

Cat. No.: B3253341
CAS No.: 2231674-82-9
M. Wt: 183.17
InChI Key: KAJZYZBAEIDGGU-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-cyclohexylamine is a compound that features a cyclohexylamine core with a trifluoromethoxy group attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-cyclohexylamine typically involves the introduction of the trifluoromethoxy group into a cyclohexylamine framework. One common method is the trifluoromethoxylation of cyclohexylamine derivatives using trifluoromethoxylating reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl 4-fluorobenzenesulfonate as a reagent in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexylamine compounds.

Scientific Research Applications

4-Trifluoromethoxy-cyclohexylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-cyclohexylamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted cyclohexylamines and related fluorinated amines. Examples include:

  • 4-Trifluoromethoxy-benzylamine
  • 4-Trifluoromethoxy-phenethylamine

Uniqueness

4-Trifluoromethoxy-cyclohexylamine is unique due to the specific positioning of the trifluoromethoxy group on the cyclohexane ring, which can significantly influence its chemical and biological properties. This unique structure can result in different reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZYZBAEIDGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403865-70-2
Record name (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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